molecular formula C9H7BrClN3 B13923890 7-Bromo-2-chloro-N-methyl-4-quinazolinamine

7-Bromo-2-chloro-N-methyl-4-quinazolinamine

Cat. No.: B13923890
M. Wt: 272.53 g/mol
InChI Key: JMLLMEAQBNDZFI-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-N-methyl-4-quinazolinamine is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-chloro-N-methyl-4-quinazolinamine typically involves the reaction of 2-chloro-4-methylquinazoline with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-chloro-N-methyl-4-quinazolinamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

7-Bromo-2-chloro-N-methyl-4-quinazolinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-N-methyl-4-quinazolinamine involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-chloro-4-methylquinoline
  • 7-Bromo-2-chloroquinazolin-4-amine
  • 7-Bromo-2-chloro-4-quinazolinamine

Uniqueness

7-Bromo-2-chloro-N-methyl-4-quinazolinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7BrClN3

Molecular Weight

272.53 g/mol

IUPAC Name

7-bromo-2-chloro-N-methylquinazolin-4-amine

InChI

InChI=1S/C9H7BrClN3/c1-12-8-6-3-2-5(10)4-7(6)13-9(11)14-8/h2-4H,1H3,(H,12,13,14)

InChI Key

JMLLMEAQBNDZFI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC2=C1C=CC(=C2)Br)Cl

Origin of Product

United States

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